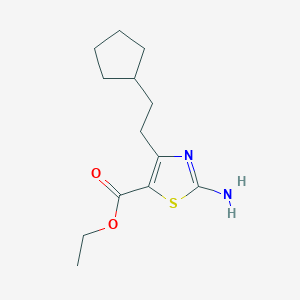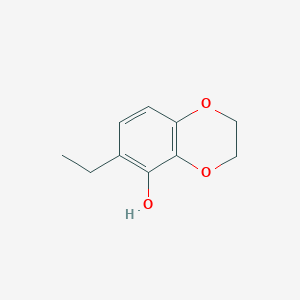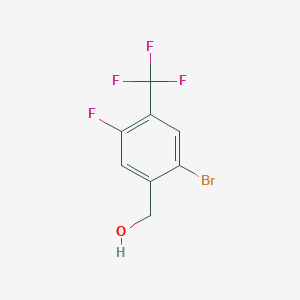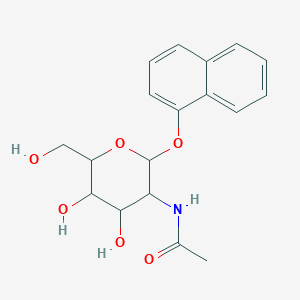![molecular formula C14H10O2 B12081579 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
1-(Dibenzo[b,d]furan-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzo[b,d]furan-4-yl)ethan-1-one is an organic compound with the molecular formula C14H10O2. It is a solid at room temperature, typically appearing as white to pale yellow crystals. This compound is known for its stability under normal conditions but should be kept away from strong oxidizing agents .
Preparation Methods
The synthesis of 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one can be achieved through various organic reactions. One common method involves the substitution reaction of dibenzofuran derivatives. The process typically includes the use of phenols, arylglyoxals, and cyclic 1,3-diketones in a three-component condensation reaction . Industrial production methods often involve similar organic synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Dibenzo[b,d]furan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-(Dibenzo[b,d]furan-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on PTP1B is achieved through binding to the enzyme’s active site, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
1-(Dibenzo[b,d]furan-4-yl)ethan-1-one can be compared to other similar compounds such as:
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the ethanone group.
1-(6-hydroxy-4,7-dimethoxybenzo[b]furan-5-yl)ethan-1-one: A derivative with additional hydroxyl and methoxy groups, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-dibenzofuran-4-ylethanone |
InChI |
InChI=1S/C14H10O2/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3 |
InChI Key |
CATAPWNWWJUZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)


![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)




![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

